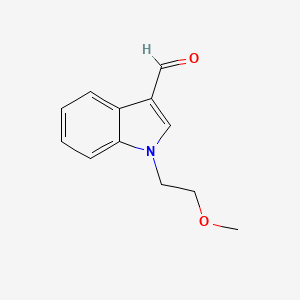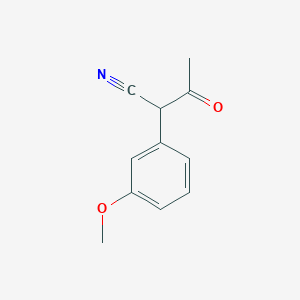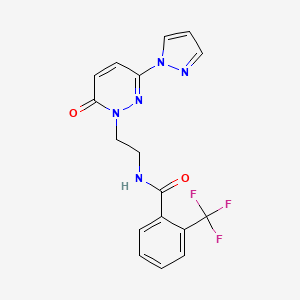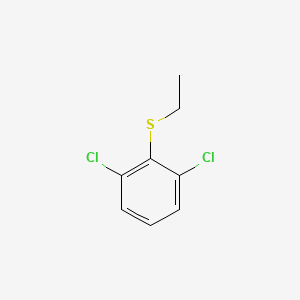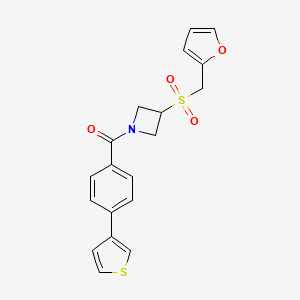![molecular formula C20H16FN5O2S B2647007 N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-35-3](/img/structure/B2647007.png)
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Effects
- The compound exhibits significant anticancer effects. For example, derivatives of this compound, with modifications like replacing the acetamide group with alkylurea, showed potent antiproliferative activities against multiple human cancer cell lines. These derivatives were also found to have reduced acute oral toxicity and retained inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).
- Other research indicated that novel derivatives of this compound demonstrated antioxidant activity and anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. These findings suggest potential for treating specific types of cancer (Tumosienė et al., 2020).
Radioligand Imaging
- The compound has been used in the development of selective radioligands for imaging with positron emission tomography (PET), such as in the synthesis of [18F]PBR111, indicating its applicability in diagnostic imaging (Dollé et al., 2008).
Analgesic and Anti-inflammatory Properties
- Derivatives of this compound have shown significant activity as analgesics and anti-inflammatory agents. They demonstrated promising results in tests like carrageenan-induced oedema and acetic acid-induced writhing tests, along with negligible gastrointestinal toxicity (Aytaç et al., 2009).
Antimicrobial and Antioxidant Activities
- Some derivatives of the compound have been synthesized and analyzed for their antimicrobial and antioxidant activities. Hetero systems incorporating thiadiazole showed moderate activity against various microorganisms (Anusevičius et al., 2015).
- Another study highlighted the potent antioxidant property of triazolo-thiadiazoles, with significant efficacy against liver cancer cells (Sunil et al., 2010).
Herbicidal Activity
- Substituted derivatives, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating its potential in agricultural applications (Moran, 2003).
Antitumor Activity
- The compound's derivatives have also demonstrated antitumor activity against a range of cancer cell lines, highlighting their potential as core structures for creating new effective anticancer agents (Bhat et al., 2009).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-2-13(3-9-16)20-24-23-17-10-11-19(25-26(17)20)29-12-18(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSSKNYNXNPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)
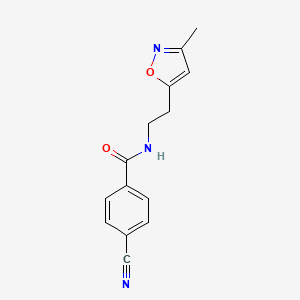
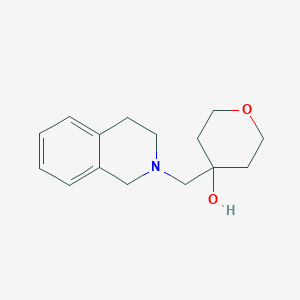

![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)
![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)
